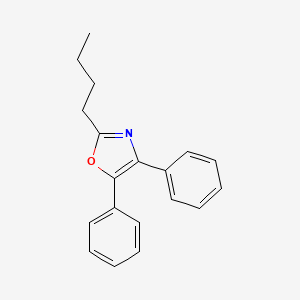
2-Butyl-4,5-diphenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-diphenyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide, DBU, and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-4,5-diphenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or ceric ammonium nitrate (CAN).
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Manganese dioxide, ceric ammonium nitrate (CAN)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Formation of imides and benzoic acid derivatives
Reduction: Formation of alcohols and amines
Substitution: Formation of brominated derivatives
Applications De Recherche Scientifique
2-Butyl-4,5-diphenyl-1,3-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a wavelength shifter, converting shorter wavelength light to longer wavelength light . This property is particularly useful in applications such as radiation detection and imaging .
Comparaison Avec Des Composés Similaires
2-Butyl-4,5-diphenyl-1,3-oxazole can be compared with other similar compounds, such as:
2,5-Diphenyloxazole: Another oxazole derivative used as a scintillator.
1,3,4-Oxadiazole: A related compound with similar structural features but different biological activities.
Isoxazole: A structural isomer of oxazole with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
78812-86-9 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-butyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C19H19NO/c1-2-3-14-17-20-18(15-10-6-4-7-11-15)19(21-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
PVHIOBGQIUJWCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
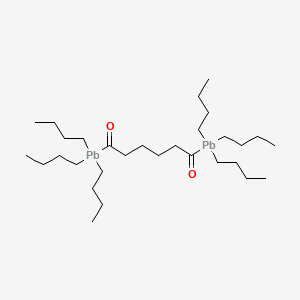
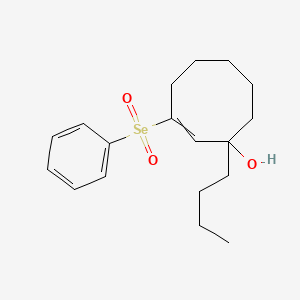
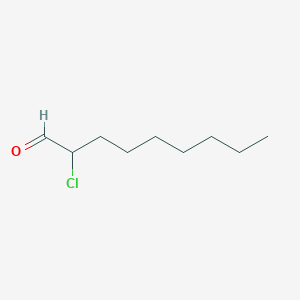
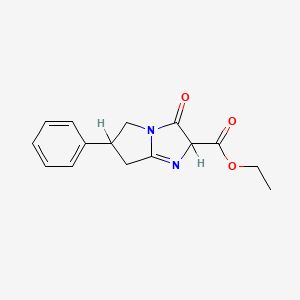
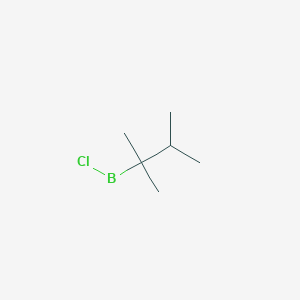
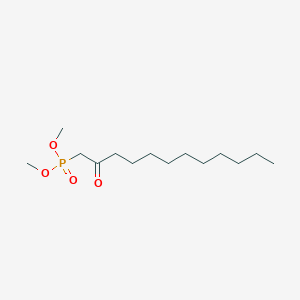

![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
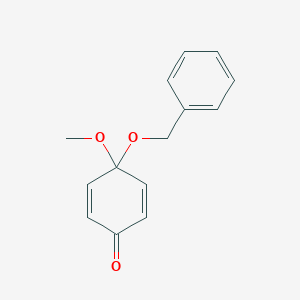
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
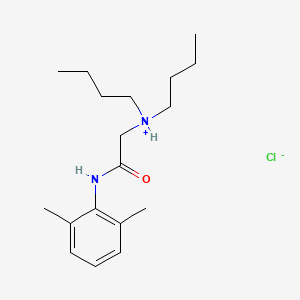
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
